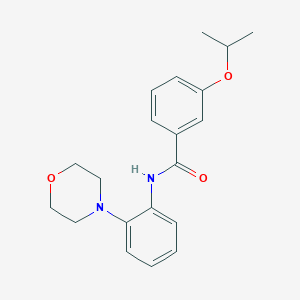
N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea, also known as BBPT, is a compound that has gained significant interest in the scientific community due to its potential use in various applications. BBPT is a thiourea derivative that has been synthesized through a series of chemical reactions.
作用機序
N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea exerts its biological effects by inhibiting various enzymes and proteins in the body. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase results in increased levels of acetylcholine in the brain, which has been shown to improve cognitive function. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This inhibition of COX-2 results in decreased inflammation in the body.
Biochemical and Physiological Effects:
N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been found to exhibit various biochemical and physiological effects. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to increase the levels of antioxidant enzymes in the body, which helps to reduce oxidative stress. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has also been found to decrease the levels of pro-inflammatory cytokines in the body, which helps to reduce inflammation. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea is easy to synthesize, and the synthesis method has been optimized to improve the yield and purity of the compound. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been found to exhibit potent biological activity at low concentrations, which makes it an attractive compound for further study. However, N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has some limitations for lab experiments. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has poor solubility in water, which makes it difficult to use in aqueous solutions. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea also has limited stability in solution, which makes it difficult to store for long periods.
将来の方向性
There are several future directions for the study of N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has shown promising results in animal models for the treatment of Alzheimer's disease and diabetes, and further studies are needed to determine its potential use in humans. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has also been studied for its anti-cancer properties, and further studies are needed to determine its efficacy in different types of cancer. Additionally, the mechanism of action of N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea needs to be further elucidated to determine its potential use in other disease states.
合成法
The synthesis of N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea involves a series of chemical reactions, starting with the reaction of 2-bromobenzoyl chloride with 3-pyridinemethanol to form 2-bromobenzoyl-3-pyridinemethanol. This intermediate compound is then reacted with thiosemicarbazide to form the final product, N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea. The synthesis method of N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been optimized to improve the yield and purity of the compound.
科学的研究の応用
N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been studied extensively for its potential use in various scientific research applications. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has also been studied for its potential use in the treatment of Alzheimer's disease and diabetes.
特性
製品名 |
N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea |
|---|---|
分子式 |
C14H12BrN3OS |
分子量 |
350.24 g/mol |
IUPAC名 |
2-bromo-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H12BrN3OS/c15-12-6-2-1-5-11(12)13(19)18-14(20)17-9-10-4-3-7-16-8-10/h1-8H,9H2,(H2,17,18,19,20) |
InChIキー |
PXNJIVZMBGUCEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NCC2=CN=CC=C2)Br |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NCC2=CN=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide](/img/structure/B278456.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)
![N-[5-(butanoylamino)-2-chlorophenyl]pentanamide](/img/structure/B278458.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)
![2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278463.png)
![3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278464.png)
![N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B278468.png)
![2-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278469.png)
![2,5-dichloro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278472.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B278473.png)
![2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B278474.png)
